molecular formula C12H16N2O2S B1432254 N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide CAS No. 1007232-81-6

N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide

Cat. No.: B1432254
CAS No.: 1007232-81-6
M. Wt: 252.33 g/mol
InChI Key: BAUVCTZGKZNUMV-UHFFFAOYSA-N
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Description

N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33264 g/mol. This compound is known for its unique structure, which includes a benzamide group and a thioxomethyl group attached to a 2-hydroxy-1,1-dimethylethylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide typically involves the reaction of benzoyl chloride with N-(2-hydroxy-1,1-dimethylethyl)thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process is also scaled up using industrial chromatography systems.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors under anhydrous conditions.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2-hydroxy-1,1-dimethylethyl)amino]carbonyl]Benzamide: Similar structure but with a carbonyl group instead of a thioxomethyl group.

    N-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]Benzamide: Similar structure but with a methyl group instead of a thioxomethyl group.

Uniqueness

N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide is unique due to its thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-hydroxy-2-methylpropan-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-12(2,8-15)14-11(17)13-10(16)9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUVCTZGKZNUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure in US2008/45579, 2008, 2-amino-2-methylpropan-1-ol was coupled with benzoylisothiocyanate to give N-(1-hydroxy-2-methylpropan-2-ylcarbamothioyl)benzamide which was then reacted with lithium hydroxide to give 1-(1-hydroxy-2-methylpropan-2-yl)thiourea. 1H NMR (400 MHz, DMSO) δ 7.09 (s, 2H), 5.01 (s, 1H), 3.44 (s, 2H), 1.30 (s, 6H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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